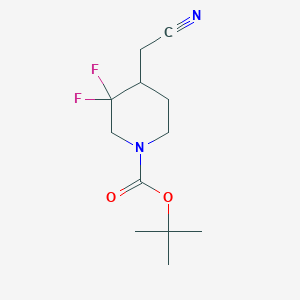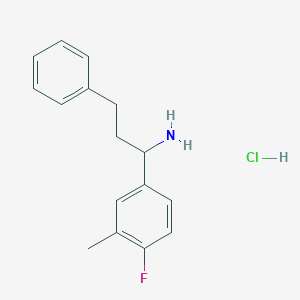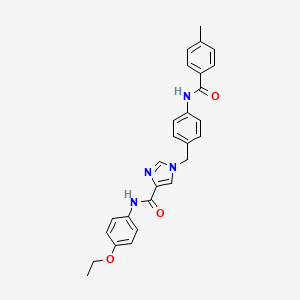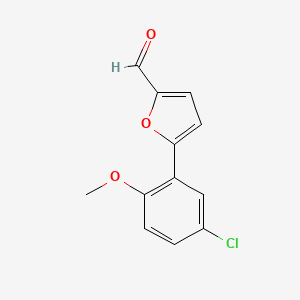
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, also known as TAS-116, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound works by inhibiting the activity of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes and assists in the folding of various oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in tumor cell death.
Wirkmechanismus
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline works by binding to the ATP-binding site of HSP90, preventing the chaperone protein from stabilizing and assisting in the folding of various oncogenic client proteins. This leads to the degradation of these client proteins, resulting in tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has also been shown to have anti-inflammatory effects. Specifically, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is its specificity for HSP90, which reduces the risk of off-target effects. Additionally, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is its potential to cause liver toxicity, which has been observed in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline. One area of interest is the development of combination therapies that include 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline and other cancer treatments, such as immune checkpoint inhibitors. Additionally, further studies are needed to better understand the potential for liver toxicity associated with 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, and to develop strategies to mitigate this toxicity. Finally, there is potential for the development of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline as a treatment for other diseases that involve HSP90, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethanol and 4-nitroaniline to form 2,2,2-trifluoroethyl-4-nitroaniline. This intermediate is then reacted with azepane-1-sulfonyl chloride to yield 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline.
Wissenschaftliche Forschungsanwendungen
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has been extensively studied in preclinical models of various types of cancer, including breast, lung, colon, and pancreatic cancer. In these studies, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has been shown to inhibit tumor growth and induce tumor cell death. Additionally, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c15-14(16,17)10-22-13-6-5-11(9-12(13)18)23(20,21)19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLPTXFDUAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2-Chloroacetyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2596089.png)
![N-(4-fluorobenzyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2596093.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)
![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)
![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)
![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)

![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)